molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Cat. No.: B3197283
CAS No.: 1004643-49-5
M. Wt: 255.24 g/mol
InChI Key: GAYJVRYWRNUKOD-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a pyrazole-based chemical compound offered for research use in life sciences and medicinal chemistry. Pyrazole derivatives are a recognized privileged scaffold in drug discovery due to their diverse biological activities and presence in several approved therapeutics . A key area of research for this class of compounds is in oncology, particularly in inhibiting angiogenesis—the process of new blood vessel formation that is crucial for tumor growth and metastasis . Studies on novel pyrazole compounds have shown them to function as potent antiangiogenic agents by targeting the VEGF/VEGFR-2 signaling pathway, a cornerstone driver of pathological angiogenesis . The 3-(trifluoromethyl)benzyl group is a significant structural feature, as this moiety is investigated for its potential to enhance binding affinity and selectivity towards biological targets. Research into similar structures has explored their role as competitive inhibitors of VEGFR-2 tyrosine kinase, which is a fundamental transducer of VEGF-dependent angiogenesis . Furthermore, pyrazole cores are also investigated for their antioxidant properties, as reactive oxygen species (ROS) are known to promote the angiogenesis process

Properties

IUPAC Name

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJVRYWRNUKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169344
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-49-5
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography would be optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological Activity/Application Reference
Target Compound : 5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine 1: 3-(Trifluoromethyl)benzyl; 5: Methyl C₁₂H₁₁F₃N₃ 254.23 Reference compound Potential enzyme inhibition
5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine (49a) 1: 3-(Trifluoromethoxy)benzyl; 4: Amine; 3: Trifluoromethyl C₁₃H₁₁F₆N₃O 369.24 Trifluoromethoxy vs. trifluoromethyl; amine at 4-position GLUT1 inhibitor (91% yield in synthesis)
5-Methyl-3-(trifluoromethyl)-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine (50a) 1: 4-(Trifluoromethyl)benzyl; 4: Amine; 3: Trifluoromethyl C₁₃H₁₁F₆N₃ 353.24 Benzyl substituent at 4-position High-yield synthesis (96%)
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) 1: 3-(Trifluoromethyl)phenyl; 3: Amine; Dihydro-pyrazole C₁₀H₁₀F₃N₃ 229.20 Dihydro-pyrazole core; phenyl vs. benzyl Lipoxygenase/cyclooxygenase inhibitor
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 209224-91-9) 5: 3-(Trifluoromethyl)phenyl; 3: Amine C₁₀H₈F₃N₃ 227.18 Phenyl directly attached to pyrazole (no benzyl linker) Unspecified pharmacological activity
3-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine 1: 4-(Trifluoromethoxy)phenyl; 5: Amine; 3: Methyl C₁₁H₁₀F₃N₃O 273.21 Trifluoromethoxy group; methyl at 3-position Commercial availability (discontinued)

Physicochemical Properties

  • LC-MS Data :
    • Compound 49a: m/z 340.3 [M+H]⁺ .
    • Compound 50b: m/z 370.0 [M+H]⁺ .
  • 1H NMR Trends :
    • Benzyl protons (e.g., δ 5.34 ppm in 49a) show characteristic splitting patterns dependent on substituent position .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS No. 1004643-49-5) is a pyrazole derivative characterized by a methyl group and a trifluoromethylbenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C12H12F3N3
  • Molecular Weight : 255.24 g/mol
  • Boiling Point : 363.1 ± 42.0 °C (predicted)
  • Density : Not specified

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate or sodium hydride, often using solvents like DMF or DMSO.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antiproliferative
Liver CancerHepG2Antiproliferative
Colorectal CancerHT-29Antiproliferative
Renal Cancer786-OAntiproliferative

The mechanism of action for these compounds often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For example:

Compound IC50 (μg/mL) Target
5-Methyl-Pyrazole54.65 (Diclofenac)COX Inhibition

These findings support the potential application of this compound in treating inflammatory diseases .

Study on Anticancer Activity

A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer effects in vitro. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231), with an IC50 value indicative of strong efficacy .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced COX inhibitory activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group contributes positively to the biological activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, a three-component reaction involving 5-methyl-1H-pyrazol-3-amine, aldehydes, and aryl isothiocyanates in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst yields pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized . Another route involves reductive amination of nitro intermediates, as seen in the synthesis of analogs like 5-methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine, where nitro groups are reduced to amines using hydrogenation or catalytic methods . Key intermediates include 3-(trifluoromethyl)benzyl halides and pyrazole-3-amine precursors.

Q. How is the purity and identity of this compound typically verified in academic research?

  • Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, while identity is confirmed via:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • NMR : 19^{19}F NMR is critical for characterizing trifluoromethyl groups, while 1^1H-13^{13}C HMBC correlations resolve pyrazole ring substitution patterns .
  • IR Spectroscopy : Identifies amine (-NH2_2) and C-F stretches (1100–1200 cm1^{-1}) .

Advanced Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:

  • Electrostatic Potential Maps : Visualize electron-rich/depleted regions (e.g., trifluoromethyl groups as electron-withdrawing) .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Assess reactivity and charge-transfer interactions in biological systems .
  • Conformational Analysis : Compare computed and experimental geometries (e.g., X-ray data) to validate structural models .

Q. What strategies are employed to resolve contradictions in crystallographic data between different studies?

  • Methodological Answer : Contradictions may arise from twinning, disorder, or low-resolution data. Solutions include:

  • Data Re-processing : Using programs like SHELXC/D/E to improve data quality .
  • Validation Tools : CheckR or PLATON to identify outliers in bond lengths/angles .
  • High-Resolution Data Collection : Synchrotron sources enhance resolution for ambiguous structures .
    • Example : A study on pyrazole derivatives used SHELXL to resolve disorder in benzyl groups, confirming the 3-(trifluoromethyl)benzyl orientation .

Q. How to design experiments to assess structure-activity relationships (SAR) for its biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified trifluoromethyl positions, benzyl substituents, or pyrazole ring methylation .
  • Biological Assays : Test against target proteins (e.g., GLUT1 inhibitors) using radiolabeled binding assays or cell-based viability tests .
  • Data Analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
    • Example : In a GLUT1 inhibitor study, replacing the 3-(trifluoromethyl) group with methoxy reduced binding affinity by 50%, highlighting the importance of electron-withdrawing groups .

Notes

  • For structural disputes, cross-validate using multiple techniques (e.g., NMR + XRD + DFT).
  • Always report purity (≥95% by HPLC) and solvent residues (e.g., EtOAc, DMF) in synthetic protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
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5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

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